molecular formula C12H12N2 B038779 4,5-Dimethyl-2-phenylpyrimidine CAS No. 111921-74-5

4,5-Dimethyl-2-phenylpyrimidine

Cat. No.: B038779
CAS No.: 111921-74-5
M. Wt: 184.24 g/mol
InChI Key: IRMKFYLMLNITBW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-phenylpyrimidine (CAS 111921-74-5) is a phenylpyrimidine derivative serving as a valuable chemical scaffold in medicinal chemistry and antifungal research. This compound is part of a significant class of nitrogen-containing heterocycles known for their diverse biological activities and presence in pharmacologically active molecules . Recent scientific investigations highlight the strong potential of 2-phenylpyrimidine derivatives as novel antifungal agents. Research demonstrates that optimized compounds within this class function as potent inhibitors of fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity . These inhibitors have shown superior in vitro efficacy against challenging pathogenic strains, including various Candida species, outperforming first-line clinical drugs and presenting a promising strategy to combat invasive fungal infections and address growing antifungal resistance . Beyond its direct antifungal applications, the this compound structure provides a versatile core for constructing more complex molecules in drug discovery. The pyrimidine ring acts as a privileged scaffold, capable of interacting with multiple biological targets through hydrogen bonding and serving as a bioisostere for other aromatic systems . Its defined structure, with specific methyl and phenyl substituents, allows researchers to explore structure-activity relationships and develop targeted therapies. This compound is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use.

Properties

CAS No.

111921-74-5

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4,5-dimethyl-2-phenylpyrimidine

InChI

InChI=1S/C12H12N2/c1-9-8-13-12(14-10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

IRMKFYLMLNITBW-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1C)C2=CC=CC=C2

Canonical SMILES

CC1=CN=C(N=C1C)C2=CC=CC=C2

Synonyms

Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Halogenated Pyrimidines

  • 2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline (EP 4,374,877 A2):
    This compound features dichloro and trifluoromethyl substituents. The electron-withdrawing nature of Cl and CF₃ groups increases electrophilicity at the pyrimidine core, enhancing reactivity in cross-coupling reactions. Its LCMS data (m/z 299 [M+H]⁺) and HPLC retention time (0.82 minutes) suggest higher polarity compared to 4,5-Dimethyl-2-phenylpyrimidine due to the aniline and CF₃ groups .

B. Amino- and Chloro-Substituted Pyrimidines

  • 2-Chloro-6-methylpyrimidine-4,5-diamine (CAS 63211-98-3):
    With a similarity score of 0.88, this analog replaces the phenyl group with chlorine and adds amine groups. The chloro group facilitates nucleophilic substitution, while the amines enable hydrogen bonding, making it suitable for coordination chemistry or as a precursor in drug synthesis .

Heterocyclic Systems with Fused Rings

  • 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 144205-23-2):
    This fused pyrazolo-pyrimidine system exhibits enhanced aromatic stability due to the conjugated π-system. The methyl and phenyl groups mirror substitutions in this compound, but the fused ring system may alter solubility and biological target selectivity, as seen in kinase inhibitor studies .

Comparative Data Table

Compound Name Substituents/Features Molecular Weight (g/mol) Key Properties/Applications
This compound 4,5-dimethyl, 2-phenyl ~198.25* High lipophilicity; drug intermediates
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline 5,6-Cl₂, 4-CF₃, aniline 298.09 Electrophilic reactivity; agrochemical lead
2-Chloro-6-methylpyrimidine-4,5-diamine 2-Cl, 6-CH₃, 4,5-NH₂ 173.61 Nucleophilic substitution; coordination chemistry
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine Fused pyrazole-pyrimidine, CH₃, Ph 209.25 Kinase inhibition; enhanced stability

*Calculated based on formula C₁₂H₁₂N₂.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dimethyl-2-phenylpyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions using substituted pyrimidine precursors. Key reagents include β-diketones or enaminones with phenylacetonitrile derivatives under acidic or basic conditions. For example, refluxing in ethanol with ammonium acetate as a catalyst can yield 40–60% purity. Optimization involves adjusting molar ratios (e.g., 1:1.2 for diketone to nitrile) and reaction time (8–12 hours) .
  • Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution).

Q. How can structural integrity and purity of this compound be validated post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Confirm methyl groups at δ 2.3–2.5 ppm (¹H NMR) and aromatic protons at δ 7.2–7.8 ppm.
  • IR : Look for C=N stretches near 1600 cm⁻¹ and C-H bending for methyl groups at 1380–1450 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 200–202 (EI-MS) .
    • Purity Check : HPLC with a C18 column (acetonitrile/water, 70:30) to achieve >95% purity.

Advanced Research Questions

**What strategies resolve discrepancies in reported biological activity of this compound derivatives?

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